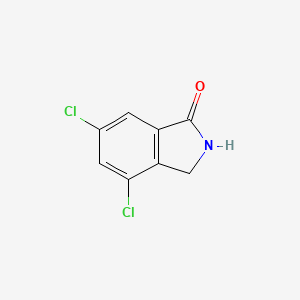

4,6-Dichloroisoindolin-1-one

Description

Significance of the Isoindolinone Core in Advanced Organic Synthesis

The isoindolinone framework is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netnih.gov These compounds have demonstrated a remarkable breadth of biological activities, including acting as antitumor agents, anticonvulsants, anti-inflammatory agents, and more. nih.govjocpr.com The inherent structural features of the isoindolinone core allow for diverse chemical modifications, making it an attractive target for synthetic chemists.

The development of new synthetic routes to access functionalized isoindolinones is a highly active area of research. nih.govorganic-chemistry.org Methods such as intramolecular Diels-Alder reactions, palladium-catalyzed carbonylation, and rhodium-catalyzed reactions have been successfully employed to construct this important heterocyclic system. organic-chemistry.orgrsc.orgacs.org The ability to synthesize a variety of isoindolinone derivatives is crucial for exploring their structure-activity relationships and for the development of new therapeutic agents. nih.gov

Strategic Importance of Halogenation in Heterocyclic Scaffolds

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental transformation in organic synthesis. jk-sci.commt.com The incorporation of halogens, such as chlorine, into heterocyclic scaffolds can dramatically alter the physical, chemical, and biological properties of the parent compound. nih.gov Halogen atoms can serve as reactive "handles," providing sites for further chemical modifications through reactions like cross-coupling, nucleophilic substitution, and metallation. jk-sci.comsigmaaldrich.com

The presence of chlorine atoms in a heterocyclic molecule can enhance its lipophilicity, which can improve its ability to cross cell membranes, a critical factor for drug efficacy. rsc.org Furthermore, the specific placement of chlorine atoms, as seen in 4,6-Dichloroisoindolin-1-one, can direct further reactions to specific positions on the aromatic ring, allowing for regioselective synthesis of complex molecules. The use of halogenated heterocycles is widespread in the synthesis of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comrsc.org

Research Trajectories for Dichloroisoindolinone Derivatives

The unique structure of this compound, with its two chlorine substituents, provides a fertile ground for the exploration of novel chemical space. Research in this area is likely to focus on several key trajectories. One major avenue will be the use of these dichlorinated scaffolds as building blocks for the synthesis of more complex, polycyclic systems. The chlorine atoms can be selectively replaced or can participate in cyclization reactions to generate novel ring structures.

Another important research direction will be the investigation of the biological activities of new dichloroisoindolinone derivatives. Given the wide range of biological effects exhibited by other isoindolinone compounds, it is highly probable that novel derivatives of this compound will display interesting pharmacological properties. researchgate.netjocpr.com For instance, the synthesis of novel isoindolinone derivatives as potent histone deacetylase (HDAC) inhibitors is an active area of research. nih.gov

Furthermore, the development of efficient and environmentally friendly "one-pot" synthetic methods for creating substituted isoindolinones from readily available starting materials is a continuing goal for organic chemists. clockss.orgnih.gov Such methods streamline the synthetic process, reduce waste, and allow for the rapid generation of libraries of compounds for biological screening.

Properties

IUPAC Name |

4,6-dichloro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNMVGPIDSWXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2Cl)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611115 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-30-8 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 4,6 Dichloroisoindolin 1 One Formation and Reactivity

Elucidation of Reaction Pathways

The formation of the isoindolinone scaffold, and by extension 4,6-Dichloroisoindolin-1-one, typically involves the cyclization of a substituted aromatic precursor. Various catalytic and non-catalytic methods have been developed, each with its own proposed reaction mechanism.

Postulated Mechanisms for Cyclization Reactions

The cyclization to form the isoindolinone ring can proceed through several mechanistic pathways, largely dependent on the starting materials and catalysts employed. Transition metal-catalyzed reactions, particularly those using palladium, rhodium, and copper, are common. nih.gov

One widely accepted mechanism involves the palladium-catalyzed intramolecular C-H functionalization . In this pathway, a pre-functionalized benzene (B151609) derivative, such as a 2-halobenzamide, undergoes oxidative addition to a low-valent palladium catalyst. This is followed by coordination of an intramolecular group and subsequent intramolecular insertion or reductive elimination to form the five-membered lactam ring.

Another significant pathway is the rhodium-catalyzed [4+1] annulation reaction of benzamides with alkenes. acs.org This process is proposed to involve the chelation-assisted C-H activation of the benzamide (B126), followed by migratory insertion of the alkene and subsequent reductive elimination to furnish the isoindolinone product. acs.org

Metal-free approaches have also been explored. For instance, a tandem cyclization involving the ring-opening of aziridines with carboxylic acids, followed by lactamization and elimination, has been reported for the synthesis of certain isoindolinone derivatives. organic-chemistry.org Radical cyclizations are another avenue, where radical intermediates are generated and undergo intramolecular cyclization to form the isoindolinone structure.

Identification of Key Intermediates

The identification of reaction intermediates is paramount to substantiating any proposed mechanism. In many transition metal-catalyzed syntheses of isoindolinones, several key intermediates have been proposed and, in some cases, characterized.

For ruthenium-catalyzed cyclizations of N-substituted benzamides with allylic alcohols, a five-membered ruthenacycle intermediate is postulated as a key species. rsc.org This intermediate is formed through ortho-metalation following the coordination of the nitrogen atom of the benzamide to the ruthenium center. rsc.org

In reactions involving 3-hydroxyisoindolinones, the in situ formation of 3-methyleneisoindolinones has been identified as a reactive intermediate. researchgate.net These intermediates are susceptible to nucleophilic attack, allowing for the introduction of various substituents at the C3 position. researchgate.net Similarly, the formation of N-acyliminium ions as adducts from the reaction of o-iodobenzoyl chlorides with imines is a critical step in certain synthetic routes. organic-chemistry.org

A generalized representation of key intermediates in a catalytic cycle is presented below:

| Proposed Intermediate | Description | Role in Reaction Pathway |

| Metallacycle | A cyclic species containing a metal atom, formed via C-H activation or oxidative addition. | Facilitates the key bond-forming steps leading to cyclization. |

| N-Acyliminium Ion | A cationic species with a C=N+ bond, generated from a carbonyl and an amine derivative. | Acts as an electrophile for subsequent intramolecular or intermolecular reactions. |

| Radical Species | An atom or molecule with an unpaired electron, formed via single-electron transfer or homolytic bond cleavage. | Initiates a cascade of reactions, including intramolecular cyclization. |

Transition State Analysis in Catalytic Cycles

For instance, theoretical studies on the isomerization and dissociation of related organic radicals have utilized coupled-cluster theory to calculate the structures and vibrational frequencies of transition states. nih.gov This level of analysis helps in understanding the feasibility of different reaction pathways and the factors controlling selectivity. In catalytic systems, the transition state often involves the metal center, the substrate, and any ancillary ligands, highlighting the crucial role of the catalyst in lowering the activation energy of the desired transformation.

Kinetic and Thermodynamic Considerations

The efficiency and outcome of a chemical reaction are governed by both kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products).

Reaction Rate Studies and Kinetic Isotope Effects

Reaction rate studies are essential for understanding the influence of concentration, temperature, and catalysts on the speed of isoindolinone formation. While specific kinetic data for this compound synthesis is sparse in the literature, general principles can be applied. For example, in many catalytic cycles, the rate-determining step could be the initial C-H activation or the final reductive elimination.

Kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), can help to identify the rate-determining step. A significant KIE is often observed if the C-H bond is broken in the slowest step of the reaction, providing strong evidence for mechanisms involving C-H activation.

Energy Profile Determination for Catalytic Systems

The determination of the energy profile for a catalytic cycle provides a comprehensive picture of the reaction mechanism, detailing the relative energies of all intermediates and transition states. This is typically achieved through computational chemistry.

A hypothetical energy profile for a catalytic reaction leading to an isoindolinone is shown below. This profile illustrates the changes in free energy as the reaction progresses from reactants to products through various intermediates and transition states.

| Reaction Coordinate Step | Description | Relative Energy (kcal/mol) |

| Reactants + Catalyst | Starting materials and the catalyst. | 0 |

| Catalyst-Substrate Complex | Coordination of the substrate to the catalyst. | -5 |

| Transition State 1 (TS1) | Energy barrier for the first key step (e.g., C-H activation). | +20 |

| Intermediate 1 | The product of the first step (e.g., a metallacycle). | +2 |

| Transition State 2 (TS2) | Energy barrier for the second key step (e.g., migratory insertion). | +15 |

| Intermediate 2 | The product of the second step. | -10 |

| Transition State 3 (TS3) | Energy barrier for the final step (e.g., reductive elimination). | +18 |

| Product + Catalyst | The final isoindolinone product and the regenerated catalyst. | -25 |

Note: The energy values in the table are hypothetical and serve to illustrate a representative energy profile for a catalytic reaction.

Role of Specific Reagents and Catalysts in Mechanism

In rhodium-catalyzed syntheses of isoindolinones, the ligand environment around the metal center is a key determinant of reactivity and selectivity. Cyclopentadienyl (B1206354) (Cp*) ligands are commonly employed in these catalytic systems. The steric and electronic properties of these ligands can be fine-tuned to enhance catalytic activity and, in some cases, induce enantioselectivity.

For instance, the development of a series of rhodium complexes bearing sterically and electronically tunable cyclopentadienyl ligands has enabled the enantioselective [4+1] annulation of benzamides and alkenes, leading to a variety of isoindolinones with high yields and excellent enantioselectivity (up to 94% yield, 97:3 er) acs.org. This highlights the profound impact of ligand design on the reaction outcome. Preliminary mechanistic studies in these cases suggest a pathway involving an oxidative Heck reaction followed by an intramolecular enantioselective alkene hydroamination acs.org.

Additives also play a significant role. In some rhodium-catalyzed C-H activation/annulation reactions for isoindolinone synthesis, copper salts such as copper(II) acetate (B1210297) are used as oxidants to regenerate the active catalyst nih.gov. The choice of the copper salt and its stoichiometry can influence the reaction efficiency.

Furthermore, the use of specific amino acids as ligands has been shown to enhance the reactivity of rhodium catalysts. For example, L-alanine has been successfully employed as a ligand in the rhodium(III)-catalyzed intramolecular C(sp³)–H amidation of 2-methyl-N-substituted benzamides to synthesize N-unprotected isoindolinones thieme-connect.de. This indicates that even relatively simple and readily available molecules can act as effective ligands, promoting the desired transformation.

The table below summarizes the influence of selected ligands and additives in rhodium-catalyzed isoindolinone synthesis.

| Catalyst System | Ligand/Additive | Role | Outcome |

| [CpRhCl₂]₂ | Tunable Cyclopentadienyl Ligands | Control Stereoselectivity | High enantioselectivity in isoindolinone formation acs.org. |

| [CpRhCl₂]₂ | Copper(II) Acetate | Oxidant | Regeneration of the active Rh(III) catalyst nih.gov. |

| Rh(III) | L-Alanine | Ligand | Increased reactivity of the rhodium catalyst thieme-connect.de. |

While many metal-catalyzed C-H functionalization reactions for isoindolinone synthesis rely on stoichiometric external oxidants, there is a growing interest in developing oxidant-free methodologies. These approaches are more atom-economical and environmentally benign. One such strategy involves reactions that proceed with the evolution of hydrogen gas (H₂) as the sole by-product.

A notable example, although for the related isoquinoline (B145761) synthesis, is the Rh(III)-catalyzed cascade C–H activation/cyclization of benzimidates and allyl carbonates rsc.org. This reaction proceeds with the liberation of H₂, demonstrating the feasibility of oxidant-free C-H activation/cyclization. The proposed mechanism involves the formation of a rhodium hydride intermediate, which then undergoes reductive elimination to release H₂ and regenerate the active catalyst.

While direct evidence for H₂ evolution in the synthesis of this compound is not available, the principles from related heterocycle syntheses suggest that such a pathway could be designed. This would typically involve a C-H activation step followed by insertion of an unsaturated partner and subsequent β-hydride elimination from the resulting metallacycle to form a metal-hydride species. The final step would be the release of H₂.

By-product analysis is crucial in these reactions to confirm the mechanistic pathway. The detection and quantification of H₂ evolution can provide strong evidence for an oxidant-free catalytic cycle. Other potential by-products in these reactions can arise from side reactions such as dimerization or decomposition of starting materials or intermediates. A thorough analysis of the reaction mixture is therefore essential for a complete mechanistic understanding.

Reactivity Profiles and Transformational Chemistry of 4,6 Dichloroisoindolin 1 One

Regioselective Functionalization at Halogenated Positions

The two chlorine atoms on the phenyl ring of 4,6-Dichloroisoindolin-1-one are expected to be the primary sites for functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the lactam carbonyl group would activate the aromatic ring towards such transformations.

Nucleophilic Aromatic Substitution on the Dichlorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) reactions on dichlorinated aromatic systems are well-established. In the case of this compound, the chlorine atoms at the C4 and C6 positions would be susceptible to displacement by various nucleophiles. The regioselectivity of such reactions would likely be influenced by the electronic effects of the lactam moiety and the nature of the incoming nucleophile. Strong nucleophiles such as amines, alkoxides, and thiolates would be expected to displace one or both chlorine atoms under suitable conditions, typically involving heat and a polar aprotic solvent.

Theoretical Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Expected Product |

| Primary/Secondary Amine | 4-Amino-6-chloroisoindolin-1-one or 4,6-diaminoisoindolin-1-one |

| Alkoxide (e.g., NaOMe) | 4-Methoxy-6-chloroisoindolin-1-one or 4,6-dimethoxyisoindolin-1-one |

| Thiolate (e.g., NaSPh) | 4-(Phenylthio)-6-chloroisoindolin-1-one or 4,6-bis(phenylthio)isoindolin-1-one |

Metal-Catalyzed Cross-Coupling Reactions at C4 and C6 Positions

The chlorine substituents on the isoindolinone ring are prime handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings would be anticipated to proceed at the C4 and/or C6 positions. The choice of catalyst, ligand, base, and reaction conditions would be critical in controlling the regioselectivity and achieving high yields.

Plausible Metal-Catalyzed Cross-Coupling Reactions:

| Reaction Type | Coupling Partner | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-6-chloroisoindolin-1-one |

| Buchwald-Hartwig | Amine | 4-Amino-6-chloroisoindolin-1-one |

| Sonogashira | Terminal alkyne | 4-Alkynyl-6-chloroisoindolin-1-one |

Reactivity of the Lactam Moiety

The lactam functional group in this compound presents opportunities for N-substitution and transformations of the carbonyl group.

N-Substitution Reactions

The nitrogen atom of the lactam is a nucleophile and can undergo substitution reactions. Alkylation, for instance, can be achieved using alkyl halides in the presence of a base. The choice of base and solvent would be important to prevent competing reactions at other sites.

Carbonyl Group Transformations (e.g., reduction)

The carbonyl group of the lactam is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carbonyl to a methylene (B1212753) group, affording the corresponding 4,6-dichloroisoindoline. Milder reducing agents might selectively reduce the carbonyl to a hydroxyl group, though this is often challenging in lactams.

Electrophilic Aromatic Substitution on the Isoindolinone Ring

The isoindolinone ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the carbonyl group. Furthermore, the two existing chlorine atoms also act as deactivating groups. Any electrophilic substitution, such as nitration or halogenation, would be expected to be sluggish and require harsh reaction conditions. The directing effects of the chloro and lactam substituents would likely lead to substitution at the C5 or C7 positions, though predicting the major product would be complex without experimental data.

Ring-Opening and Rearrangement Reactions

The stability of the five-membered lactam ring in this compound makes it generally resistant to spontaneous ring-opening. However, under specific conditions, cleavage of the amide bond can be induced. The presence of two electron-withdrawing chlorine atoms on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which is often the initial step in ring-opening reactions.

Ring-Opening Reactions:

Nucleophilic attack at the carbonyl carbon can lead to the cleavage of the C-N bond. Strong nucleophiles, such as hydroxide or alkoxides under forcing conditions, could potentially open the lactam ring to form the corresponding 2-(aminomethyl)-3,5-dichlorobenzoic acid derivative. The reaction is generally facilitated by elevated temperatures.

Acid-catalyzed hydrolysis represents another pathway for ring-opening. In the presence of a strong acid, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water, leading to the formation of the same aminobenzoic acid derivative. The electron-withdrawing nature of the chlorine atoms may influence the rate of this reaction by affecting the basicity of the amide nitrogen.

A summary of potential nucleophilic ring-opening reactions is presented in Table 1.

Table 1: Potential Nucleophilic Ring-Opening Reactions of this compound

| Reagent/Conditions | Product |

| 1. NaOH, H₂O, Δ 2. H₃O⁺ | 2-(Aminomethyl)-3,5-dichlorobenzoic acid |

| 1. NaOR, ROH, Δ 2. H₃O⁺ | 2-(Aminomethyl)-3,5-dichlorobenzoic acid |

| H₃O⁺, Δ | 2-(Aminomethyl)-3,5-dichlorobenzoic acid |

Rearrangement Reactions:

While specific rearrangement reactions of this compound are not extensively documented, rearrangements in related heterocyclic systems suggest potential pathways. For instance, under certain conditions, rearrangements involving the lactam ring could occur. Theoretical studies on related systems suggest that ring-chain tautomerism could be a possibility, particularly if substituents at the C3 position are present.

Furthermore, rearrangements involving the aromatic ring, such as migrations of the chlorine atoms, are generally unlikely under standard conditions due to the high energy barrier for such processes on a stable aromatic system.

Derivatization Strategies for Structural Diversity

The this compound scaffold offers several sites for derivatization, allowing for the generation of a library of structurally diverse compounds. These sites include the nitrogen atom of the lactam, the C3 methylene group, and the aromatic ring.

N-Functionalization:

The nitrogen atom of the lactam can be readily functionalized via N-alkylation or N-arylation reactions. Deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a nucleophilic anion that can react with a variety of electrophiles.

Table 2: N-Functionalization of this compound

| Electrophile | Reagent/Conditions | Product |

| Alkyl halide (R-X) | NaH, DMF | 2-Alkyl-4,6-dichloroisoindolin-1-one |

| Aryl halide (Ar-X) | CuI, base, solvent | 2-Aryl-4,6-dichloroisoindolin-1-one |

| Acyl chloride (RCOCl) | Pyridine or Et₃N | 2-Acyl-4,6-dichloroisoindolin-1-one |

C3-Functionalization:

The methylene group at the C3 position, being adjacent to the carbonyl group, can be functionalized through enolate chemistry. Treatment with a strong base, such as lithium diisopropylamide (LDA), can generate an enolate, which can then react with various electrophiles.

Table 3: C3-Functionalization of this compound via Enolate Formation

| Electrophile | Reagent/Conditions | Product |

| Alkyl halide (R-X) | 1. LDA, THF, -78 °C 2. R-X | 3-Alkyl-4,6-dichloroisoindolin-1-one |

| Aldehyde (RCHO) | 1. LDA, THF, -78 °C 2. RCHO | 3-(1-Hydroxyalkyl)-4,6-dichloroisoindolin-1-one |

| Ketone (R₂CO) | 1. LDA, THF, -78 °C 2. R₂CO | 3-(1-Hydroxyalkyl)-3-alkyl-4,6-dichloroisoindolin-1-one |

Aromatic Ring Functionalization:

The presence of two deactivating chlorine atoms makes electrophilic aromatic substitution on the benzene (B151609) ring challenging. However, nucleophilic aromatic substitution (SNAr) could be a viable strategy for further functionalization, particularly if a strong electron-withdrawing group is introduced at an ortho or para position relative to a potential leaving group. The existing chlorine atoms themselves could potentially be displaced by strong nucleophiles under harsh reaction conditions, although this is generally difficult.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C). emerypharma.com It provides critical information about the structure, dynamics, and environment of molecules in solution or the solid state.

High-resolution ¹H and ¹³C NMR spectra offer a detailed map of the molecule's structure. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift, multiplicity (splitting pattern), and integration value provide clues to its identity.

For 4,6-Dichloroisoindolin-1-one, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) group, and the amine (NH) proton. The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon. oregonstate.edu The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

Predicted ¹H NMR Data for this compound This table is based on theoretical predictions and may vary from experimental values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 | ~7.6 | d (doublet) | ~2.0 | 1H |

| H-7 | ~7.8 | d (doublet) | ~2.0 | 1H |

| CH₂ (H-3) | ~4.5 | s (singlet) | - | 2H |

| NH | ~8.5 | br s (broad singlet) | - | 1H |

Predicted ¹³C NMR Data for this compound This table is based on theoretical predictions and may vary from experimental values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-1) | ~168 |

| C-7a | ~140 |

| C-6 | ~138 |

| C-4 | ~135 |

| C-3a | ~132 |

| C-7 | ~125 |

| C-5 | ~123 |

| CH₂ (C-3) | ~45 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key correlation would be observed between the aromatic protons H-5 and H-7, confirming their ortho relationship on the benzene (B151609) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra show correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of protonated carbons. For instance, the proton signal at ~7.6 ppm would correlate with the carbon signal at ~123 ppm, assigning them as H-5 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). emerypharma.comsdsu.edu It is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Expected correlations would include the CH₂ protons (~4.5 ppm) showing cross-peaks to the carbonyl carbon (C-1) and the aromatic quaternary carbons C-3a and C-4. The aromatic proton H-7 would show correlations to C-5 and C-3a, confirming the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could help confirm the planar nature of the ring system.

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. These different forms can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful tool for characterizing polymorphs because the NMR parameters, such as chemical shifts, are highly sensitive to the local molecular environment, including crystal packing and intermolecular interactions. nih.govirispublishers.com

If this compound can form polymorphs, each form would yield a unique ssNMR spectrum. nih.gov Differences in the crystal lattice would alter the conformations and intermolecular hydrogen bonding, leading to measurable changes in the ¹³C and ¹⁵N chemical shifts. researchgate.net Thus, ssNMR can be used to identify and quantify different polymorphic forms in a sample. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula of a compound, distinguishing it from other formulas that might have the same nominal mass. hilarispublisher.com

For this compound, the molecular formula is C₈H₅Cl₂NO. HRMS would be used to confirm this by matching the experimentally measured exact mass to the calculated theoretical mass.

Calculated Exact Mass for C₈H₅Cl₂NO

| Isotopologue | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ (with ²³⁵Cl) | C₈H₅³⁵Cl₂NO | 200.9748 |

| [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | C₈H₅³⁵Cl³⁷ClNO | 202.9719 |

| [M+4]⁺ (with ²³⁷Cl) | C₈H₅³⁷Cl₂NO | 204.9689 |

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak, with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, which serves as a clear indicator for a dichlorinated compound. miamioh.edu

In a mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. libretexts.org The fragmentation of this compound would likely proceed through the loss of stable neutral molecules or radicals.

Predicted Mass Spectrometry Fragmentation for this compound This table is based on theoretical predictions and may vary from experimental values.

| Proposed Fragment | Mass Loss from M⁺ | Predicted m/z | Notes |

|---|---|---|---|

| [M-CO]⁺ | 28 | 173 | Loss of a carbonyl group is a common fragmentation pathway. |

| [M-Cl]⁺ | 35 | 166 | Loss of a chlorine radical. |

| [M-HCl]⁺ | 36 | 165 | Loss of hydrogen chloride. |

| [M-CO-Cl]⁺ | 63 | 138 | Sequential loss of CO and Cl. |

Analysis of these fragmentation pathways helps to piece together the molecular structure, confirming the presence of the carbonyl group and the two chlorine atoms on the aromatic ring. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The analysis of the vibrational spectra of this compound can be understood by considering the characteristic frequencies of its core components: the dichlorinated benzene ring and the γ-lactam ring. Theoretical calculations using methods such as Density Functional Theory (DFT) are often employed to aid in the assignment of the observed vibrational bands. nih.govtheaic.org

Expected Vibrational Modes for this compound:

The IR and Raman spectra are expected to exhibit distinct bands corresponding to specific molecular vibrations. The principle of mutual exclusion, which applies to centrosymmetric molecules, does not apply here, so many vibrations will be active in both IR and Raman, though their intensities may vary significantly.

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. The presence of electron-withdrawing chlorine atoms can slightly shift these frequencies.

Amide N-H Stretching: The N-H stretching vibration of the lactam is expected as a sharp band in the region of 3400-3200 cm⁻¹. Intermolecular hydrogen bonding in the solid state can lead to a broadening and shifting of this peak to lower wavenumbers.

Carbonyl C=O Stretching: The lactam carbonyl group gives rise to a strong absorption band in the IR spectrum, typically in the range of 1750-1680 cm⁻¹. The precise position is sensitive to the ring strain and electronic effects of the fused aromatic ring. For phthalimide (B116566) and its derivatives, this band is often observed around 1700 cm⁻¹. nih.gov

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. theaic.org

C-N Stretching: The stretching vibration of the C-N bond within the lactam ring is anticipated in the 1400-1300 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibrations are a key feature and are expected to appear as strong bands in the 800-600 cm⁻¹ region of the spectrum. The exact positions will depend on the substitution pattern on the benzene ring. For 1,3-dichlorobenzene, C-Cl stretching modes have been assigned in this range. nih.gov

Ring Deformation and Out-of-Plane Bending: The lower frequency region of the spectra (below 1000 cm⁻¹) will contain a complex series of bands arising from in-plane and out-of-plane bending vibrations of the aromatic ring and the lactam moiety, as well as torsional modes. nih.gov

A hypothetical data table of expected key vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Technique |

| N-H Stretch | 3400 - 3200 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Carbonyl C=O Stretch | 1750 - 1680 | IR |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1400 - 1300 | IR |

| C-Cl Stretch | 800 - 600 | IR, Raman |

The combination of IR and Raman spectroscopy provides complementary information. For instance, symmetric vibrations often give rise to strong Raman scattering, while asymmetric vibrations are typically more intense in the IR spectrum. A comprehensive vibrational analysis, supported by theoretical calculations, is therefore invaluable for the structural confirmation of this compound. researchgate.netnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as substituted isoindolinones and chlorinated aromatic compounds, allows for predictions of its solid-state characteristics. The molecule is planar, with the isoindolinone core being largely rigid.

Expected Crystallographic Parameters and Solid-State Interactions:

Crystal System and Space Group: Based on related small organic molecules, this compound is likely to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic).

Intermolecular Hydrogen Bonding: The N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice.

Halogen Bonding and other Interactions: The chlorine atoms can participate in various non-covalent interactions, including halogen bonding (C-Cl···O) and dipole-dipole interactions, which will influence the molecular packing.

π-π Stacking: The planar aromatic ring system can lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure. rsc.org

A hypothetical data table summarizing expected crystallographic information is provided below.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Bond Lengths | C-Cl (~1.74 Å), C=O (~1.23 Å), C-N (~1.38 Å) |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···Cl interactions, π-π stacking |

The detailed structural information obtained from X-ray crystallography is crucial for understanding the physical properties of this compound and for rationalizing its behavior in different environments.

Electronic Circular Dichroism (ECD) for Chiral Isoindolinones

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. aps.org Although this compound itself is an achiral molecule and therefore does not exhibit an ECD spectrum, this technique is highly relevant for the characterization of chiral derivatives that can be synthesized from it. The isoindolinone scaffold is a common feature in many biologically active molecules, and the introduction of a stereocenter, for example at the 3-position, would render the molecule chiral.

The ECD spectrum of a chiral isoindolinone would be sensitive to the absolute configuration of the stereocenter(s) and the conformation of the molecule in solution. nih.govnih.gov The spectrum arises from the electronic transitions of the chromophores within the molecule, primarily the aromatic ring and the lactam group. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of these chromophores.

Application of ECD to Chiral Isoindolinone Derivatives:

Determination of Absolute Configuration: By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations for a specific enantiomer, the absolute configuration of a new chiral isoindolinone can be determined. nih.gov

Conformational Analysis: The ECD spectrum is highly sensitive to the conformational flexibility of the molecule. By analyzing the ECD spectrum, it is possible to gain insights into the preferred solution-state conformation of chiral isoindolinone derivatives.

The study of the chiroptical properties of such derivatives is crucial for understanding their interactions with biological systems, as different enantiomers of a drug can have vastly different pharmacological activities. epj-conferences.orgaps.org

Advanced Chromatographic Techniques (e.g., UPLC-DAD)

Ultra-High Performance Liquid Chromatography (UPLC) coupled with a Diode Array Detector (DAD) is a powerful analytical technique for the separation, identification, and quantification of this compound. The use of sub-2 µm stationary phase particles in UPLC allows for higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. waters.com

A UPLC-DAD method for the analysis of this compound would typically involve a reversed-phase separation. The DAD provides spectral information across a range of wavelengths for each peak, which aids in peak identification and purity assessment.

Typical UPLC-DAD Method Parameters:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or Phenyl-Hexyl, <2 µm particle size |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | DAD, monitoring at multiple wavelengths (e.g., 220, 254 nm) and acquiring full spectra for peak characterization. |

This technique is essential for monitoring the progress of reactions that synthesize this compound, for assessing the purity of the final product, and for stability studies. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, while the UV-Vis spectrum obtained from the DAD can confirm its identity by comparison with a reference standard. For complex samples, coupling UPLC with a mass spectrometer (UPLC-MS) would provide even greater selectivity and sensitivity for the analysis of the target compound and any related impurities. nih.gov

Computational Chemistry and Theoretical Modeling of 4,6 Dichloroisoindolin 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and structure of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine a molecule's energetic and geometric characteristics. wikipedia.org

Geometry Optimization and Electronic Structure Analysis

A computational study on 4,6-Dichloroisoindolin-1-one would begin with geometry optimization. This process uses a chosen theoretical level (e.g., a functional like B3LYP and a basis set like 6-31G(d,p)) to find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. utwente.nlfaccts.denih.gov The output would include precise data on bond lengths, bond angles, and dihedral angles.

Hypothetical Data Table for Geometry Optimization:

| Parameter | Optimized Value (Å or °) |

|---|---|

| C1-C2 Bond Length | Data not available |

| N-C1 Bond Length | Data not available |

| C4-Cl Bond Angle | Data not available |

| Dihedral Angle | Data not available |

This analysis provides the foundational structure for all further computational investigations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

FMO theory is a critical application of molecular orbital theory used to predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. researchgate.net

Hypothetical Data Table for FMO Analysis:

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

A smaller energy gap generally suggests higher reactivity. The spatial distribution of these orbitals would also be visualized to identify which atoms are most involved in potential reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. chemrxiv.orgnih.gov It is typically color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, an MEP map would reveal the electrophilic and nucleophilic centers, such as the electronegative oxygen and chlorine atoms (likely red regions) and potentially acidic protons (likely blue regions).

Reaction Mechanism Simulations

Computational chemistry allows for the detailed simulation of chemical reaction pathways, providing insights that are often difficult to obtain experimentally.

Prediction of Transition State Structures and Activation Energies

For any given reaction involving this compound, chemists could computationally locate the transition state—the highest energy structure along the reaction coordinate. youtube.comresearchgate.netreddit.com Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods are used to find these saddle points on the potential energy surface. faccts.degaussian.com The energy difference between the reactants and the transition state gives the activation energy (Ea), a crucial parameter for predicting reaction rates. A frequency calculation is performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. faccts.de

Hypothetical Data Table for a Reaction:

| Parameter | Value (kcal/mol) |

|---|---|

| Energy of Reactants | Data not available |

| Energy of Transition State | Data not available |

| Activation Energy (Ea) | Data not available |

| Energy of Products | Data not available |

Analysis of Stability and Tautomerism

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the stability of this compound and its potential tautomeric forms. scirp.org Tautomers are isomers of a compound which differ only in the position of protons and electrons, and can readily interconvert. nih.gov For isoindolinone structures, a common tautomerism exists between the lactam and lactim forms.

In the case of this compound, the primary tautomeric equilibrium would be between the 1-oxo form (lactam) and the 1-hydroxy form (lactim). Computational calculations of the Gibbs free energies for these forms can predict their relative stabilities. mdpi.com Generally, for similar heterocyclic systems, the ketone (lactam) form is found to be more stable than the enol (lactim) form. scirp.org The relative energy differences, calculated in both gas phase and in solution, help to quantify this stability preference. nih.gov Factors such as intramolecular hydrogen bonding and the polarity of the medium can influence the tautomeric equilibrium. mdpi.comnih.gov

For instance, in related quinolin-4-one derivatives, the ketone forms are thermodynamically more stable than the enol forms, a finding supported by both experimental data and theoretical calculations. scirp.org This stability is often reflected in higher energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), indicating greater kinetic stability. scirp.org

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Indices)

Computational chemistry provides a powerful toolkit for predicting the reactivity of molecules through various descriptors. wikipedia.org These descriptors, derived from DFT, offer a quantitative measure of a molecule's propensity to react and the likely sites of reaction. researchgate.netarxiv.org

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system. arxiv.org

Chemical Hardness (η): Measures the resistance to a change in electron distribution. arxiv.org A higher value suggests greater stability.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. arxiv.orgresearchgate.net It is a crucial descriptor for classifying molecules as strong, moderate, or marginal electrophiles. mdpi.com A good electrophile is characterized by a high chemical potential and low chemical hardness. scielo.org.mx

These global descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.com

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a fundamental concept in DFT that identifies the most reactive sites within a molecule. wikipedia.org It describes the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.orgconicet.gov.ar There are different forms of the Fukui function to predict reactivity towards:

Nucleophilic attack (f+(r)): Indicates sites susceptible to attack by nucleophiles.

Electrophilic attack (f-(r)): Indicates sites susceptible to attack by electrophiles.

Radical attack (f0(r)): Predicts reactivity towards radicals.

By analyzing the condensed Fukui functions for each atom in this compound, one can pinpoint the specific atoms that are most likely to participate in chemical reactions. researchgate.net For example, regions with a high f+(r) value are prone to nucleophilic attack. The Fukui function is instrumental in understanding reaction mechanisms and predicting regioselectivity. nih.gov

| Descriptor | Definition | Predicted Significance |

|---|---|---|

| Chemical Potential (μ) | Escaping tendency of an electron from the equilibrium state. arxiv.org | A higher value suggests it is a better electron donor. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. arxiv.org | A higher value indicates greater stability and lower reactivity. scirp.org |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons. arxiv.org | Classifies the molecule's electrophilic nature. mdpi.com |

| Fukui Function (f+(r)) | Indicates sites for nucleophilic attack. faccts.de | Identifies atoms most susceptible to reaction with nucleophiles. |

| Fukui Function (f-(r)) | Indicates sites for electrophilic attack. faccts.de | Identifies atoms most susceptible to reaction with electrophiles. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a molecule like this compound, which contains a non-aromatic ring fused to a benzene (B151609) ring, conformational analysis helps to understand its three-dimensional structure and flexibility. rsc.orgnih.gov Computational methods can be used to identify the most stable conformers and the energy barriers between them. nih.gov This information is vital as the biological activity of a molecule can be highly dependent on its conformation. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motions of atoms and molecules, MD can explore the conformational landscape, revealing how the molecule flexes, bends, and interacts with its environment, such as a solvent or a biological target. nih.govlumi-supercomputer.eu These simulations can be run for nanoseconds or longer, generating a vast number of conformations for analysis. nih.gov This analysis can reveal stable conformational states, transition pathways between them, and how the molecule's structure fluctuates under different conditions. mdsim360.comaps.org For this compound, MD simulations could elucidate its flexibility and preferred shapes in an aqueous environment, which is crucial for understanding its potential interactions with biological macromolecules.

Rational Design of Synthetic Routes and Catalysts

Computational chemistry is an invaluable tool for the rational design of efficient synthetic pathways and the development of novel catalysts. wikipedia.org By modeling potential reaction intermediates and transition states, chemists can predict the feasibility of a proposed synthetic route and identify potential side reactions.

For the synthesis of this compound, theoretical calculations can help to:

Optimize Reaction Conditions: By understanding the reaction mechanism at a molecular level, conditions such as temperature, pressure, and solvent can be fine-tuned to maximize yield and minimize byproducts.

Screen Potential Catalysts: Computational methods can be used to evaluate the efficacy of different catalysts for a specific transformation. uwindsor.ca For instance, in reactions involving the formation of the isoindolinone core, theoretical modeling can predict the activation energies for different catalyst systems, guiding the experimentalist toward the most promising candidates. This approach has been successfully applied in areas like olefin metathesis, where catalyst design has been significantly advanced through computational insights. uwindsor.ca

Elucidate Reaction Mechanisms: Understanding the step-by-step mechanism of a reaction is key to controlling its outcome. organic-chemistry.org Computational modeling can map out the entire reaction pathway, providing detailed information that is often difficult to obtain through experimental means alone.

By integrating computational modeling with experimental work, the synthesis of this compound and its derivatives can be approached in a more targeted and efficient manner.

Future Outlook and Emerging Research Frontiers for Dichloroisoindolinone Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices, a trend that directly impacts the synthesis of complex molecules like 4,6-dichloroisoindolin-1-one. nih.gov The principles of green chemistry, such as maximizing atom economy and using less hazardous reagents, are becoming primary considerations in route design. beilstein-journals.org Atom economy, a concept introduced to measure the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in this endeavor. wikipedia.orgnih.gov Reactions with high atom economy, such as additions and cycloadditions, are inherently more efficient and produce less waste than substitutions or eliminations that use stoichiometric reagents. wikipedia.orgnih.gov

Future research will likely focus on replacing classical multi-step syntheses, which often involve toxic solvents and stoichiometric reagents, with more streamlined and environmentally benign alternatives. nih.gov Key areas of development include:

Tandem and Domino Reactions: Designing reaction sequences where multiple bonds are formed in a single pot without isolating intermediates. An example is the organocatalytic tandem reaction of 2-cyanobenzaldehydes with unsaturated esters to form isoindolinone skeletons, a method that is highly efficient and minimizes waste. rsc.org

Use of Green Solvents and Catalysts: Research into recyclable organocatalysts, such as fluorous phosphines, and the use of environmentally friendly solvents can significantly reduce the environmental impact of synthesis. rsc.org Organoautocatalysis, where a product of the reaction acts as a catalyst for its own formation, represents an elegant strategy to eliminate the need for external catalysts entirely. fau.eu

Avoiding Protecting Groups: Synthetic strategies that circumvent the need for protecting groups are inherently more step-economical and atom-economical, reducing the number of synthetic operations and the amount of waste generated. nih.gov

| Principle | Description | Implication for this compound Synthesis |

| Atom Economy | Measures the percentage of reactant atoms that are incorporated into the desired product. wikipedia.orgchembam.com | Favors catalytic addition and cyclization reactions over classical condensations with stoichiometric waste. |

| Step Economy | Aims to reduce the total number of synthetic steps to reach the target molecule. nih.gov | Encourages the use of tandem/domino reactions and C-H functionalization to build complexity quickly. |

| Redox Economy | Seeks to minimize the number of oxidation and reduction steps, which often require stoichiometric and wasteful reagents. nih.gov | Promotes the use of reactions that proceed without a net change in the oxidation state of the core skeleton. |

Exploration of Novel Catalytic Systems (e.g., photocatalysis, electrocatalysis)

Catalysis is at the core of modern synthetic chemistry, and the development of novel catalytic systems is a major frontier for isoindolinone chemistry.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling unique chemical transformations under exceptionally mild conditions. mdpi.com This approach allows for the generation of radical intermediates that can participate in reactions that are difficult to achieve with traditional thermal methods. organic-chemistry.org For instance, the regioselective, visible-light-mediated insertion of alkenes into 1,2,3-benzotriazin-4(3H)-ones provides a novel route to 3-substituted isoindolinones. acs.orgnih.gov This method showcases divergent reactivity compared to metal catalysis and benefits from broad functional group tolerance. organic-chemistry.orgacs.org Another strategy involves the photocatalyzed multicomponent reaction of 2-vinylbenzoic acids, diazonium salts, and a sulfur dioxide source to create sulfonated isoindolinones, demonstrating the power of this technique to build molecular complexity. thieme-connect.com

Electrocatalysis: Electrosynthesis is experiencing a resurgence as a sustainable and powerful method in organic chemistry, replacing chemical oxidants and reductants with clean, reagentless electrons. thieme-connect.com Electrochemical methods have been successfully applied to the synthesis of isoindolinones. For example, the intramolecular hydroamination of amides to produce isoindolinones can be achieved efficiently in an electrochemical flow microreactor, often with little to no need for supporting electrolytes, which simplifies purification and reduces costs. advion.com Metal-organic frameworks (MOFs) are also being explored as a new class of materials for electrocatalysis, offering high surface area and tunable properties that could be harnessed for complex transformations. nih.gov

| Catalytic System | Energy Source | Key Advantages | Representative Transformation |

| Visible-Light Photocatalysis | Blue LED / Visible Light | Mild reaction conditions, high selectivity, novel reactivity pathways, functional group tolerance. organic-chemistry.orgthieme-connect.com | Denitrogenative alkene insertion of benzotriazinones to form 3-substituted isoindolinones. acs.orgnih.gov |

| Electrocatalysis / Electrochemistry | Electric Current | Replaces stoichiometric redox reagents, high efficiency, can be coupled with flow systems. thieme-connect.comadvion.com | Intramolecular cyclization of amides via electrochemically generated amidyl radicals. rsc.org |

Innovative Strategies for Regio- and Stereoselective Functionalization

The biological activity of a molecule is critically dependent on its three-dimensional structure. Therefore, the development of methods for the precise control of regio- and stereochemistry is paramount. For a molecule like this compound, this involves not only creating stereocenters on the five-membered ring but also selectively functionalizing the chlorinated benzene (B151609) ring.

Regioselective C-H Functionalization: Directing group-assisted C-H activation has become a cornerstone of modern synthesis, allowing for the functionalization of otherwise unreactive C-H bonds. mdpi.com This strategy can be applied to install substituents at specific positions on the isoindolinone core. For example, palladium-catalyzed C-H carbonylation of benzylamines provides a direct route to the isoindolinone scaffold. organic-chemistry.org Future work could focus on developing methods to selectively functionalize the C-5 or C-7 positions of the this compound ring, navigating the electronic effects of the existing chloro substituents.

Stereoselective Synthesis: Creating chiral isoindolinones with defined stereochemistry is a significant challenge. Rhodium(III)-catalyzed asymmetric annulation of benzamides with alkenes has been shown to produce chiral 3-substituted isoindolinones with good diastereoselectivity. rsc.org Another approach involves the BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides, which yields products with a specific (Z)-stereochemistry across the exocyclic double bond. acs.orgnih.gov Adapting these methods to chlorinated substrates will be key to accessing enantiomerically pure derivatives of this compound.

Integration with Flow Chemistry and High-Throughput Experimentation

The automation of chemical synthesis is set to revolutionize how molecules are discovered and produced.

Flow Chemistry: Performing reactions in continuous flow reactors rather than in traditional batch flasks offers numerous advantages, including superior heat and mass transfer, enhanced safety, and straightforward scalability. beilstein-journals.orgresearchgate.net Electrochemical syntheses of isoindolinones are particularly well-suited to flow systems, which can improve efficiency and reduce the need for supporting electrolytes. thieme-connect.comadvion.comrsc.org The integration of real-time analysis with flow reactors allows for rapid reaction optimization and kinetic studies, accelerating process development. researchgate.net

High-Throughput Experimentation (HTE): HTE utilizes automation and miniaturization to perform a large number of experiments in parallel. nih.govyoutube.com This technology is a powerful tool for rapidly screening reaction conditions (catalysts, solvents, bases, temperature) to discover optimal synthetic routes or to explore the scope of a new reaction. nih.govpurdue.edu For a target like this compound, HTE could be used to quickly identify conditions for its selective functionalization or to synthesize large libraries of its derivatives for biological screening. youtube.com

Advanced Computational Tools for Predictive Chemistry and Data-Driven Discovery

Computational chemistry is an increasingly indispensable tool in modern research, providing insights that are often difficult to obtain through experiments alone.

Mechanistic Understanding: Density Functional Theory (DFT) calculations are frequently used to elucidate reaction mechanisms, rationalize observed selectivity, and predict the viability of proposed reaction pathways. organic-chemistry.org For example, computational studies have been crucial in understanding the regioselectivity of photocatalytic reactions that form isoindolinones by revealing the energetics of different intermediates and transition states. acs.orgnih.gov DFT has also been used to explain the regioselectivity of O- vs. N-alkylation in related heterocyclic systems. nih.gov

Predictive Modeling and Data-Driven Discovery: As large datasets are generated, particularly through HTE, machine learning and artificial intelligence (AI) are becoming powerful engines for discovery. youtube.com These tools can identify complex relationships between chemical structures, reaction conditions, and outcomes. In the context of drug discovery, computational modeling can predict the binding of isoindolinone derivatives to biological targets, helping to prioritize which compounds to synthesize. researchgate.net This data-driven approach can guide the design of novel this compound derivatives with desired properties, accelerating the discovery process.

Synthesis of Complex Architectures Incorporating the this compound Motif

The ultimate goal of developing new synthetic methods is to enable the construction of novel and complex molecular architectures that possess valuable functions. The this compound scaffold can serve as a versatile building block for more elaborate structures. Future research will likely explore its incorporation into:

Fused Heterocyclic Systems: The isoindolinone core can be annulated to other ring systems to create polycyclic molecules with unique three-dimensional shapes. For example, Lewis acid-mediated reactions of isoindolinone-derived enamides can be used to construct fused isoindolo[2,1-a]quinolines. researchgate.net

Biologically Active Molecules: The isoindolinone nucleus is a "privileged structure" found in many biologically active compounds. nih.gov By combining the 4,6-dichloro substitution pattern with other functional groups, novel candidates for pharmaceuticals and agrochemicals can be designed. Recent work has shown that isoindolinone derivatives can exhibit potent acaricidal activity, highlighting the potential of this scaffold in the development of new pesticides. acs.org The synthesis of libraries of derivatives based on the this compound core will be essential for exploring its full potential in medicinal and agricultural chemistry. researchgate.net

Q & A

Q. How can researchers address potential biases in interpreting the compound’s therapeutic potential?

- Methodological Answer : Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use blinded data collection in animal studies to reduce observer bias. Include negative controls (e.g., inactive isomers) to validate specificity. Collaborate with independent labs for external validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.